Hexenyl succinic anhydride

DFT reactivity HOMO–LUMO stability alkenyl succinic anhydride

Hexenyl succinic anhydride (also designated 2-hexen-1-ylsuccinic anhydride, CAS 10500-34-2; molecular formula C₁₀H₁₄O₃, MW 182.22 g/mol) is a liquid cyclic anhydride within the alkenyl succinic anhydride (ASA) series. It is commercially available as a cis/trans isomeric mixture at >96.0% purity (GC/T).

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B8328693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexenyl succinic anhydride
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCCC=CC1CC(=O)OC1=O
InChIInChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3
InChIKeyMHALQPUFCVTXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexenyl Succinic Anhydride: Procurement-Relevant Chemical Identity and Physicochemical Baseline


Hexenyl succinic anhydride (also designated 2-hexen-1-ylsuccinic anhydride, CAS 10500-34-2; molecular formula C₁₀H₁₄O₃, MW 182.22 g/mol) is a liquid cyclic anhydride within the alkenyl succinic anhydride (ASA) series [1]. It is commercially available as a cis/trans isomeric mixture at >96.0% purity (GC/T) . Key measured properties at 20 °C include a density of 1.07 g/cm³ and a refractive index of 1.468–1.472 . It is produced via thermal ene addition of α-olefins (C₆ fraction) to maleic anhydride at 200–220 °C with yields in the range of 69–75% [2]. Because the C₆ alkenyl chain length directly dictates its LogP (estimated 1.5–1.8), density, HOMO–LUMO gap, and downstream reactivity in polymer, paper-sizing, and surface-modification applications, the compound occupies a physicochemical niche between the lighter C₄ butenyl analog and the heavier C₈ (octenyl) and C₁₂ (dodecenyl) ASA members [3].

Hexenyl Succinic Anhydride Selection: Why Alkenyl Chain Length Is a Critical Procurement Parameter


Alkenyl succinic anhydrides are frequently treated as a commodity class; however, the length of the alkenyl substituent directly governs molecular stability (ΔE HOMO–LUMO gap), hydrophobicity (contact angle on esterified substrates), electrophilicity, and resultant application performance [1]. Substituting hexenyl succinic anhydride (C₆ chain) with the more common octenyl (C₈) or dodecenyl (C₁₂) analog without reformulation alters the balance between chemical softness and hardness, reduces the HOMO–LUMO gap by approximately 0.03 eV, and shifts the hydrophobicity–reactivity trade-off in starch esterification and epoxy curing [2]. A commercial example underscores this point: Polysciences explicitly replaced hexenylsuccinic anhydride with the octenyl variant in its Ultra Low Viscosity Epoxy Embedding Kit, confirming that the two are not functionally interchangeable without reformulation . The quantitative evidence below supports the necessity of compound-level, chain-length-specific procurement.

Hexenyl Succinic Anhydride Differentiation Evidence: Head-to-Head Quantitative Comparisons with Closest Analogs


HOMO–LUMO Energy Gap (ΔE) of Hexenyl vs. Octenyl Succinic Anhydride: Direct DFT-Based Stability Comparison

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level directly compared hexenyl succinic anhydride (C₆ ASA) and octenyl succinic anhydride (C₈ ASA), which are the two most proximate ASA homologs. The HOMO–LUMO energy gap (ΔE), the primary quantum-chemical metric of molecular stability and kinetic inertness, was determined as 6.276 eV for hexenyl ASA and 6.247 eV for octenyl ASA [1]. The 0.029 eV (approx. 0.46%) larger gap for the hexenyl compound indicates marginally superior thermodynamic stability and lower chemical softness, which has implications for shelf-life, moisture sensitivity during storage, and controlled reactivity in anhydride-mediated esterifications [1]. Both compounds are classified as 'soft' with high chemical reactivity and significant electrophilic character [1].

DFT reactivity HOMO–LUMO stability alkenyl succinic anhydride quantum chemical descriptors

Wood Acylation Kinetics: Hexenyl Succinic Anhydride Exhibits Purely Activation-Controlled Reaction with Corsican Pine

In a comparative kinetic study of wood acylation using Corsican pine (300 μm × 4 mm samples), hexenyl succinic anhydride was investigated alongside acetic, propionic, and succinic anhydride in pyridine solution [1]. Reaction progress was monitored by anhydride depletion of the reactive liquid. Critically, for all four anhydrides tested, the reaction kinetics were found to be independent of wood sample size, establishing that the acylation is purely activation-controlled, not diffusion-controlled [1]. Unlike succinic anhydride (a solid, C₄, unsubstituted), hexenyl succinic anhydride imparts a C₆ alkenyl side chain upon grafting, providing dual functionality: the anhydride reactive handle plus a pendant hydrophobe. The study reports that all results are consistent with a single activation energy model (Eₐ determined experimentally for each anhydride), providing direct comparability of the energetic barrier across the series [1].

wood modification acylation kinetics biomass functionalization activation energy

Starch Esterification Emulsifying Performance: Chain-Length-Dependent Activity Order in Alkenyl Succinic Anhydride Series

A systematic investigation of starch esterified with alkenyl succinic anhydrides of varying side-chain lengths (maleic anhydride C₀, octenyl C₈, dodecenyl C₁₂, hexadecenyl C₁₆) established a clear structure–property relationship [1]. The study demonstrated that dodecenyl and hexadecenyl succinic anhydrides yielded the highest starch surface hydrophobicity (water contact angle >120°), but the emulsifying ability order was: dodecenyl succinic anhydride > octenyl succinic anhydride > hexadecenyl succinic anhydride > maleic anhydride [1]. Although hexenyl succinic anhydride (C₆) was not included in this particular study, the data define the boundaries for interpolation: the C₆ compound occupies the intermediate hydrophobicity niche between maleic anhydride (C₀, minimal hydrophobicity) and octenyl succinic anhydride (C₈, moderate emulsifying capacity but sub-optimal surface hydrophobicity vs. C₁₂) [1]. The O/W Pickering emulsion storage stability of hexadecenyl (C₁₆)-esterified starch significantly decreased, suggesting that beyond an optimal chain length, over-hydrophobization compromises emulsion stability [1].

starch esterification emulsification hydrophobic modification Pickering emulsion

Epoxy Embedding Kit Reformulation: Octenylsuccinic Anhydride as a Documented Functional Replacement for Hexenylsuccinic Anhydride

Polysciences, Inc. explicitly documents that octenylsuccinic anhydride (OSA, ≥95.0% purity, refractive index 1.469) serves as a direct replacement for hexenylsuccinic anhydride in its commercial Ultra Low Viscosity Epoxy Embedding Kit (catalog #17706) . The refractive index difference between the two compounds is measurable: OSA nD = 1.469 versus hexenyl ASA nD = 1.468–1.472 . This substitution implies that the two compounds are not mutually interchangeable without potential reformulation—otherwise the product would not require explicit labeling of the change. The C₆ hexenyl chain provides a distinct balance of hydrophobicity and cross-link density in the cured epoxy matrix compared to the C₈ octenyl chain, which is known to yield lower cross-link density and reduced glass transition temperature in anhydride-cured epoxy systems when longer alkenyl side-chains are employed . OSA is noted for its utility in surface modification, emulsification enhancement, and adhesion promotion in coatings and biomaterials .

epoxy embedding ultra-low viscosity resin anhydride hardener electron microscopy

Lubricity of Hexenylsuccinic Acid Esters: Structure–Performance Correlation for Lubricant Intermediate Selection

A dedicated study published in Petroleum Chemistry (2009) established a quantitative correlation between the chemical structure of various esters of hexenylsuccinic acid and their lubricity performance [1]. The hexenylsuccinic acid backbone (the hydrolyzed derivative of hexenyl succinic anhydride) provides a unique C₆ alkenyl scaffold that, upon esterification with different alcohols, yields lubricant esters with tunable tribological properties [1]. This structure–lubricity correlation enables rational, selective experimental design for lubricant formulation. The hexenyl succinic anhydride serves as the direct precursor for synthesizing these esters via ring-opening and esterification. Unlike longer-chain ASA-derived esters (C₈–C₁₈), the C₆ skeleton offers a distinct balance of viscosity and pour-point behavior that is relevant for petroleum product additives . The study confirms that the chemical structure of the hexenyl moiety directly influences performance, not merely as a generic hydrophobic appendage [1].

lubricity ester lubricant hexenylsuccinic acid ester tribology

Alkenyl Succinic Anhydride (ASA) Sizing Reactivity: Class-Level Advantage Over Alkyl Ketene Dimer (AKD)

Alkenyl succinic anhydrides (ASA) as a class are recognized for their high reactivity toward cellulosic fibers compared to alkyl ketene dimer (AKD), the other dominant alkaline sizing agent [1]. This reactivity advantage allows ASA to achieve on-machine sizing without the curing delay associated with AKD. A recent statistical analysis (2025) of ASA sizing on softwood kraft pulp confirmed that pH exerts a dominant influence on ASA sizing performance (p-value 2.0 × 10⁻⁷) relative to other wet-end variables such as anionic trash catcher dosage (p = 0.0297) [2]. Within the ASA class, the chain length of the alkenyl substituent modulates the balance between hydrolytic stability and sizing efficiency. Hexenyl succinic anhydride, with its shorter C₆ chain, is expected to exhibit faster hydrolysis kinetics compared to longer-chain ASA members (C₈–C₁₈), which is both a reactivity advantage (rapid cellulose esterification) and a handling challenge (moisture sensitivity requiring storage under inert gas, per TCI specifications) [3]. Hydrolytic stability and sizing behavior have been shown to depend on ASA molecular structure in comparative studies [4].

paper sizing ASA reactivity cellulose hydrophobization alkaline sizing

Hexenyl Succinic Anhydride: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Controlled Hydrophobic Modification of Lignocellulosic and Polysaccharide Substrates

Hexenyl succinic anhydride enables purely activation-controlled acylation of wood (Corsican pine) with predictable, single-activation-energy kinetics [1]. The C₆ chain length provides a deliberate intermediate level of surface hydrophobicity: greater than unsubstituted succinic anhydride yet below the >120° contact angle achieved by dodecenyl and hexadecenyl ASA esters, thereby avoiding the Pickering emulsion destabilization observed at excessive chain lengths (C₁₆) [2]. This positions the compound ideally for applications requiring moderate, tunable hydrophobicity in starch films, cellulose fiber treatments, and biodegradable packaging where over-hydrophobization compromises functional performance [2].

Epoxy Resin Curing Agent for Ultra-Low Viscosity Embedding and Electronics Encapsulation

Hexenylsuccinic anhydride has established utility as an epoxy hardener in low-viscosity embedding formulations, as evidenced by its prior use in the Polysciences Ultra Low Viscosity Epoxy Embedding Kit [1]. Substitution by the octenyl analog (OSA) confirms that the C₆ chain length offers a distinct cross-link density and cured-resin property profile. The refractive index specification (nD 1.468–1.472 for hexenyl ASA vs. 1.469 for OSA) is a critical quality control parameter for optical and electron microscopy embedding media [1] [2]. For electronics encapsulation, the shorter C₆ chain is expected to yield higher cross-link density and glass transition temperature compared to longer-chain ASA hardeners (C₈–C₁₈), which is advantageous where mechanical rigidity and thermal resistance are prioritized .

Synthesis of Structure-Tuned Lubricant Ester Additives from Hexenylsuccinic Acid Backbone

The hexenylsuccinic acid scaffold—directly accessible via hydrolysis of hexenyl succinic anhydride—has been demonstrated to yield lubricant esters whose tribological performance is quantitatively correlated with ester chemical structure [1]. Unlike longer-chain ASA-derived lubricant additives (C₈–C₁₈), which dominate pour-point depressant and viscosity improver applications, the C₆ backbone offers a differentiated viscosity–lubricity performance window [2]. Rational selection of the esterifying alcohol enables targeted lubricity outcomes, making hexenyl succinic anhydride a strategic precursor for custom lubricant intermediate synthesis [1].

Reactive Sizing Agent for Alkaline Papermaking Requiring Rapid On-Machine Curing

As a member of the alkenyl succinic anhydride (ASA) class, hexenyl succinic anhydride participates in the rapid cellulose esterification mechanism that defines ASA's advantage over alkyl ketene dimer (AKD) sizing agents [1]. Within the ASA homolog series, the C₆ variant is anticipated to exhibit the fastest hydrolysis and cellulose reactivity kinetics, consistent with the inverse relationship between chain length and hydrolytic sensitivity [2]. This makes hexenyl ASA particularly suitable for papermaking operations where sizing must develop on-machine without post-curing. Procurement must account for the compound's moisture sensitivity: TCI specifications mandate storage under inert gas at <15 °C to preserve anhydride integrity .

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